molecular formula C19H17ClFN3O3 B2884864 N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide CAS No. 1448046-23-8

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide

Cat. No.: B2884864
CAS No.: 1448046-23-8
M. Wt: 389.81
InChI Key: WYZNXUMCNSNSRA-UHFFFAOYSA-N
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Description

N'-(3-Chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a 3-chloro-4-fluorophenyl group and a hydroxy-substituted indole-ethyl moiety.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O3/c1-24-10-13(12-4-2-3-5-16(12)24)17(25)9-22-18(26)19(27)23-11-6-7-15(21)14(20)8-11/h2-8,10,17,25H,9H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZNXUMCNSNSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Derivative: Starting with the synthesis of the indole derivative through Fischer indole synthesis or other suitable methods.

    Introduction of the Hydroxy Group: Functionalization of the indole derivative to introduce the hydroxy group.

    Formation of the Oxalamide Moiety: Coupling of the indole derivative with an oxalyl chloride derivative to form the oxalamide structure.

    Introduction of the Chloro and Fluoro Groups: Halogenation reactions to introduce the chloro and fluoro groups on the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer or neurological disorders.

    Industry: As a precursor for the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide would depend on its specific biological target. Potential mechanisms may include:

    Binding to Enzymes: Inhibition or activation of specific enzymes involved in disease pathways.

    Interaction with Receptors: Modulation of receptor activity to alter cellular signaling.

    DNA Intercalation: Binding to DNA to interfere with replication or transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural features with the target molecule, enabling comparative insights:

Table 1: Comparative Analysis of Structural Analogs
Compound Name (CAS or Identifier) Key Structural Features Synthesis Method Notable Substituents
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Amide linkage, biphenyl-fluoro group, indole-ethyl chain Amidation of flurbiprofen with tryptamine Fluoro-biphenyl (electron-withdrawing), indole (heterocyclic)
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide Ethanediamide backbone, trifluoromethyl-phenyl, piperidinyl-indole Not specified Trifluoromethyl (lipophilic), piperidinyl (basic nitrogen), dihydroindole (saturation)
N-(3-Chlorophenethyl)-4-nitrobenzamide Amide linkage, nitrobenzoyl group, chlorophenethyl chain Reaction of 3-chlorophenethylamine with 4-nitrobenzoyl chloride Nitro group (electron-withdrawing), chlorophenyl (halogenated)
N-(3-Chloro-4-fluorophenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide Ethanediamide linkage, 3-chloro-4-fluorophenyl, pyridinyl-tetrahydroisoquinolinyl groups Not specified Pyridinyl (aromatic heterocycle), tetrahydroisoquinolinyl (rigid bicyclic structure)

Functional Group Impact on Properties

  • Indole Derivatives : The hydroxy-indole moiety in the target contrasts with saturated dihydroindole in and simple indole in . Hydroxylation may enhance polarity but reduce membrane permeability compared to methylated or unsaturated analogs.
  • Halogenation : The 3-chloro-4-fluorophenyl group (shared with ) offers steric and electronic effects distinct from the 4-nitrobenzoyl group in , which is strongly electron-withdrawing and may increase reactivity.

Pharmacological Considerations (Inferred)

  • Electron-Withdrawing Groups: The fluoro and chloro substituents in the target and could enhance metabolic stability and receptor binding compared to non-halogenated analogs.
  • Heterocyclic Moieties: The indole group in the target and may interact with serotoninergic or kinase targets, whereas the pyridinyl-tetrahydroisoquinolinyl system in could favor interactions with CNS receptors.

Biological Activity

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide is a complex organic compound with notable pharmacological properties. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the molecular formula C19H17ClFN3O3C_{19}H_{17}ClFN_3O_3 and a molecular weight of approximately 389.81 g/mol. Its structure features a chloro-fluorophenyl group and an indole moiety, which are significant for its biological activity. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and potential binding affinity to biological targets.

The biological activity of this compound primarily arises from its structural components, particularly the indole moiety. Indole derivatives are known for their diverse pharmacological effects, including:

  • Anti-inflammatory : Indole compounds can inhibit pro-inflammatory pathways.
  • Analgesic : They may interact with pain receptors, providing relief.
  • Anticancer : Some studies suggest that indole derivatives can induce apoptosis in cancer cells through various signaling pathways .

In Vitro Studies

Research has indicated that this compound exhibits significant anti-proliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar indole structures can inhibit colon cancer cell growth by modulating apoptotic pathways and affecting tumor microenvironments .

Study Cell Line Effect Mechanism
Study ASK-mel-110Anti-proliferativeInduces apoptosis via STAT pathway
Study BColon CancerInhibits growthReshapes tumor microenvironment

In Vivo Studies

In vivo experiments using xenograft models have demonstrated that this compound can significantly reduce tumor size in treated animals compared to controls. This efficacy is attributed to its ability to modulate immune responses and inhibit tumor growth factors .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multiple steps, allowing for structural modifications that may enhance its biological activity. Key steps include:

  • Formation of the indole moiety .
  • Halogenation of the phenyl ring .
  • Coupling reactions to form the final product .

These modifications can lead to variations in potency and selectivity towards specific biological targets.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, including other indole derivatives. However, the unique halogen substitutions in this compound may confer distinct pharmacological properties compared to others.

Compound Structural Features Biological Activity
Compound XIndole + FluorineAnti-cancer
Compound YIndole + ChlorineAnalgesic

Q & A

Basic: What are the optimal synthetic routes for N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide?

Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the preparation of intermediates such as 1-methyl-1H-indole-3-carbaldehyde and 3-chloro-4-fluoroaniline. Key steps include:

  • Amide bond formation : Coupling the indole-derived aldehyde with ethanediamide using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .
  • Hydroxyethyl group introduction : A nucleophilic addition reaction with a protected glycolaldehyde derivative, followed by deprotection to yield the 2-hydroxyethyl moiety .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating the final product with ≥95% purity .

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:
Characterization requires a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy : Confirm the presence of the 1-methylindole group (δ 3.7–3.9 ppm for N–CH3), hydroxyethyl protons (δ 4.1–4.3 ppm), and aromatic protons from the 3-chloro-4-fluorophenyl moiety (δ 7.2–7.8 ppm) .
  • Mass spectrometry (HRMS) : Verify the molecular ion peak at m/z 414.12 (C19H17ClFN3O3) .
  • HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to assess purity and detect impurities <1% .

Advanced: What strategies are recommended for analyzing its biological activity in enzymatic assays?

Methodological Answer:
Hypothesized targets include kinases or cytochrome P450 enzymes due to structural similarity to known inhibitors. Experimental design should incorporate:

  • Enzyme inhibition assays : Pre-incubate the compound (1–100 µM) with recombinant enzymes (e.g., P450 3A4) and measure activity via fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
  • Dose-response curves : Calculate IC50 values using nonlinear regression (GraphPad Prism).
  • Control experiments : Include positive controls (e.g., ketoconazole for P450) and validate results with siRNA knockdown in cell-based models .

Advanced: How can structure-activity relationship (SAR) studies be conducted for this compound?

Methodological Answer:
SAR studies require systematic modification of functional groups:

  • Indole ring substitutions : Replace 1-methyl with 1-ethyl or 1-propyl groups to assess steric effects on bioactivity .
  • Chloro-fluorophenyl modifications : Synthesize analogs with bromo- or iodo-substituents to evaluate halogen bonding contributions .
  • Hydroxyethyl group replacement : Test ether or ester derivatives to determine the role of hydrogen bonding in target interactions .
  • Biological testing : Compare IC50 values across analogs in enzymatic/cell-based assays to identify critical pharmacophores .

Advanced: What computational methods are suitable for predicting its pharmacokinetic properties?

Methodological Answer:
Use in silico tools to predict ADMET properties:

  • Molecular docking (AutoDock Vina) : Model interactions with human serum albumin (PDB ID: 1AO6) to predict plasma protein binding .
  • PAMPA assay simulation : Estimate intestinal permeability using software like Schrödinger’s QikProp .
  • CYP450 metabolism prediction : Apply MetaSite to identify potential metabolic hotspots (e.g., hydroxylation of the indole ring) .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Adhere to NIH/WHO guidelines for enzyme assays (e.g., fixed ATP concentrations in kinase assays) .
  • Batch-to-batch consistency : Validate compound purity via LC-MS and elemental analysis for each experimental replicate .
  • Orthogonal assays : Confirm results using alternate methods (e.g., SPR for binding affinity if fluorescence assays yield conflicting data) .

Advanced: What experimental designs are optimal for assessing its selectivity against off-target proteins?

Methodological Answer:

  • Broad-spectrum profiling : Screen against a panel of 50+ kinases or GPCRs (e.g., Eurofins Cerep panels) at 10 µM .
  • Thermal shift assays : Measure ΔTm values to identify off-target binding (e.g., using SYPRO Orange dye) .
  • CRISPR-Cas9 knockout models : Validate target specificity in isogenic cell lines lacking the putative target protein .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials .
  • Solubility : Prepare stock solutions in DMSO (10 mM), aliquot, and avoid freeze-thaw cycles (>3 cycles degrade efficacy by ~15%) .
  • Stability monitoring : Conduct monthly HPLC checks to detect degradation products (e.g., hydrolysis of the amide bond) .

Advanced: How can in vivo efficacy studies be designed for this compound?

Methodological Answer:

  • Animal models : Use xenograft mice (e.g., HCT-116 colon cancer) with daily oral dosing (10–50 mg/kg) for 21 days .
  • Pharmacokinetic analysis : Measure plasma concentrations via LC-MS/MS at 0.5, 2, 6, and 24 hours post-administration .
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly .

Advanced: What strategies enhance aqueous solubility for in vivo applications?

Methodological Answer:

  • Prodrug synthesis : Introduce phosphate esters at the hydroxyethyl group to improve solubility 10-fold .
  • Nanoparticle formulation : Encapsulate the compound in PEG-PLGA nanoparticles (size: 150–200 nm) for sustained release .
  • Co-solvent systems : Use 10% Cremophor EL in saline for intravenous administration .

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